Ethyl 5-hydroxy-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacinnamate with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH). This one-pot reaction yields the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of ethyl 5-hydroxythiophene-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
Ethyl 5-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 5-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 5-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 5-hydroxythiophene-2-carboxylate
- Ethyl 5-methoxythiophene-2-carboxylate
- Methyl 5-methoxythiophene-2-carboxylate
Biological Activity
Ethyl 5-hydroxy-2-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C8H8O3S
- Molecular Weight : 184.21 g/mol
The biological activity of this compound has been linked to several mechanisms:
Biological Activity Data
The following table summarizes relevant biological activities observed in studies involving thiophene derivatives, providing insights into the potential effects of this compound.
Case Study 1: Antileishmanial Activity
A study investigated the antileishmanial potential of various thiourea-based compounds, revealing that compounds structurally related to this compound showed significant in vitro potency against Leishmania species. The mechanism was identified as antifolate action through inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in parasites .
Case Study 2: DAO Inhibition
Research on thiophene derivatives indicated that small substituents on the thiophene ring could enhance inhibition of DAO. This finding suggests that this compound might also exhibit similar inhibitory properties, potentially impacting neurotransmitter levels and offering therapeutic avenues for conditions like schizophrenia .
Properties
CAS No. |
7210-60-8 |
---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
ethyl 5-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4,8H,2H2,1H3 |
InChI Key |
IEWDPHWXMKQLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.